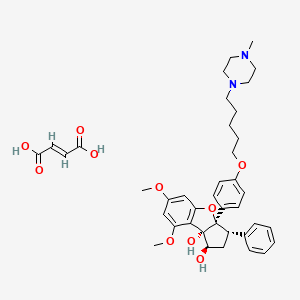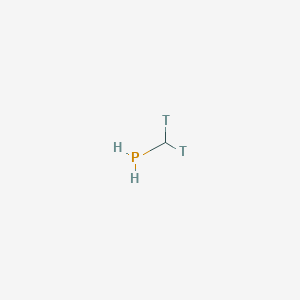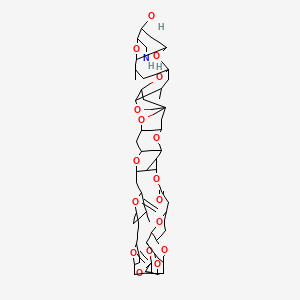
Dclk1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dclk1-IN-2 is a highly selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase involved in neurogenesis and various human cancers. DCLK1 is known to regulate cell growth by modifying developmental pathways such as NOTCH and WNT. The compound this compound has been developed to target DCLK1 specifically, making it a valuable tool in cancer research and therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dclk1-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to achieve high yields and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dclk1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity.
Aplicaciones Científicas De Investigación
Dclk1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of DCLK1 inhibitors.
Biology: Helps in understanding the role of DCLK1 in cellular processes and its interaction with other proteins.
Medicine: Potential therapeutic agent for treating cancers that overexpress DCLK1.
Industry: Used in the development of new drugs targeting DCLK1 and related pathways.
Mecanismo De Acción
Dclk1-IN-2 exerts its effects by binding to the ATP-binding site of DCLK1, inducing a conformational change that inhibits its kinase activity. This prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as NOTCH and WNT. By inhibiting DCLK1, this compound can reduce tumor growth and proliferation in cancers that overexpress this kinase.
Comparación Con Compuestos Similares
Similar Compounds
Dclk1-IN-1: Another selective inhibitor of DCLK1 with a similar mechanism of action.
XMD8-92: A compound with a different scaffold but similar inhibitory activity against DCLK1.
LRRK2-IN-1: Although primarily targeting LRRK2, it shares structural similarities with Dclk1-IN-2.
Uniqueness
This compound is unique in its high selectivity and potency against DCLK1, making it a valuable tool for studying the specific role of this kinase in cancer and other diseases. Its ability to induce a conformational change in the ATP-binding site of DCLK1 sets it apart from other inhibitors, providing a distinct mechanism of action.
Propiedades
Fórmula molecular |
C26H32N8O3S |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-6-N-(2-propan-2-ylsulfonylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32) |
Clave InChI |
ILBZLLHFIMKVOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)







![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)


